molecular formula C18H30ClN3O4S B2446008 N-(2-((4-ethylpiperazin-1-yl)sulfonyl)ethyl)-3-(4-methoxyphenyl)propanamide hydrochloride CAS No. 1330300-43-0

N-(2-((4-ethylpiperazin-1-yl)sulfonyl)ethyl)-3-(4-methoxyphenyl)propanamide hydrochloride

Cat. No.: B2446008
CAS No.: 1330300-43-0
M. Wt: 419.97
InChI Key: CKVNTAPJUYBJKS-UHFFFAOYSA-N
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Description

N-(2-((4-ethylpiperazin-1-yl)sulfonyl)ethyl)-3-(4-methoxyphenyl)propanamide hydrochloride is a useful research compound. Its molecular formula is C18H30ClN3O4S and its molecular weight is 419.97. The purity is usually 95%.
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Scientific Research Applications

Characterizing Polymorphism in Drug Development

Takeguchi et al. (2015) investigated the polymorphism of ASP3026, a novel inhibitor of the fusion protein EML4-ALK, identifying five polymorphs and a hydrate. The study aimed to select the most stable polymorph for solid formulations, highlighting the importance of understanding polymorphism in the drug development process (Takeguchi et al., 2015).

Discovery of Novel Receptor Antagonists

Liao et al. (2000) synthesized a series of N-piperazinylphenyl biphenylcarboxamides and biphenylsulfonamides as potent and selective 5-HT(1B/1D) antagonists. These compounds demonstrated high affinities for serotonergic receptors in receptor binding profiles, showing potential for therapeutic applications in neurological disorders (Liao et al., 2000).

Silent Serotonin Receptor Antagonist

Forster et al. (1995) provided a pharmacological profile of WAY-100635, a silent serotonin 5-HT1A receptor antagonist. The compound showed high affinity and selectivity for the 5-HT1A receptor and was potent in functional assays, indicating its utility in studying 5-HT1A receptor function (Forster et al., 1995).

Biocatalysis in Drug Metabolism

Zmijewski et al. (2006) demonstrated the use of microbial-based biocatalytic systems to produce mammalian metabolites of LY451395, a biaryl-bis-sulfonamide potentiator of AMPA receptors. This approach supported the full structure characterization of metabolites, showcasing the application of biocatalysis in drug metabolism studies (Zmijewski et al., 2006).

Properties

IUPAC Name

N-[2-(4-ethylpiperazin-1-yl)sulfonylethyl]-3-(4-methoxyphenyl)propanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3O4S.ClH/c1-3-20-11-13-21(14-12-20)26(23,24)15-10-19-18(22)9-6-16-4-7-17(25-2)8-5-16;/h4-5,7-8H,3,6,9-15H2,1-2H3,(H,19,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKVNTAPJUYBJKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)S(=O)(=O)CCNC(=O)CCC2=CC=C(C=C2)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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